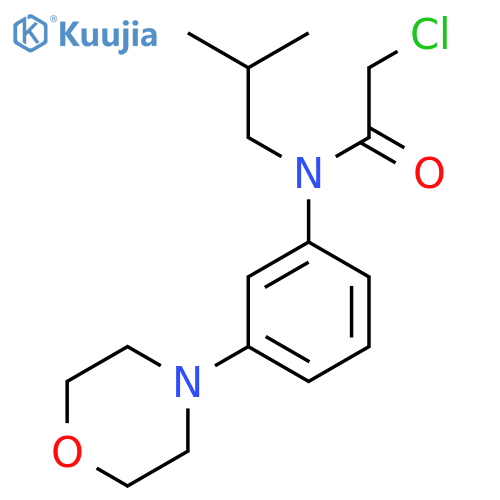Cas no 2411244-18-1 (2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide)

2411244-18-1 structure
商品名:2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide
2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- Z3837331870
- 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide
- 2-chloro-N-(2-methylpropyl)-N-[3-(morpholin-4-yl)phenyl]acetamide
-
- インチ: 1S/C16H23ClN2O2/c1-13(2)12-19(16(20)11-17)15-5-3-4-14(10-15)18-6-8-21-9-7-18/h3-5,10,13H,6-9,11-12H2,1-2H3
- InChIKey: GALMFEHVSJDFKA-UHFFFAOYSA-N
- ほほえんだ: ClCC(N(C1C=CC=C(C=1)N1CCOCC1)CC(C)C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 332
- トポロジー分子極性表面積: 32.8
- 疎水性パラメータ計算基準値(XlogP): 3
2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26578573-1.0g |
2-chloro-N-(2-methylpropyl)-N-[3-(morpholin-4-yl)phenyl]acetamide |
2411244-18-1 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| Enamine | EN300-26578573-1g |
2411244-18-1 | 90% | 1g |
$0.0 | 2023-09-14 |
2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide 関連文献
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
2411244-18-1 (2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide) 関連製品
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
